molecular formula C17H20N2O3S B10993261 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B10993261
M. Wt: 332.4 g/mol
InChI Key: LDKRADTWACRNCX-CQSZACIVSA-N
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Description

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one is a complex organic compound with a unique structure that combines a pyrrolidine ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiazole ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the thiazole ring can produce a dihydrothiazole compound.

Scientific Research Applications

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]ethan-1-one
  • 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-one
  • 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one

Uniqueness

The uniqueness of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C17H20N2O3S/c1-22-15-6-4-12(5-7-15)17-18-13(11-23-17)9-16(21)19-8-2-3-14(19)10-20/h4-7,11,14,20H,2-3,8-10H2,1H3/t14-/m1/s1

InChI Key

LDKRADTWACRNCX-CQSZACIVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC[C@@H]3CO

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC3CO

Origin of Product

United States

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